molecular formula C8H7BrF3N B13964936 3-bromo-N-methyl-N-(trifluoromethyl)aniline

3-bromo-N-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13964936
M. Wt: 254.05 g/mol
InChI Key: YHIOZQOGVXDMLU-UHFFFAOYSA-N
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Description

3-bromo-N-methyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7BrF3N It is a derivative of aniline, where the aniline ring is substituted with a bromine atom, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-methyl-N-(trifluoromethyl)aniline typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-(trifluoromethyl)aniline.

    Methylation: The aniline nitrogen is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

    Large-scale Methylation: Using larger quantities of starting materials and reagents.

    Purification: Employing techniques such as recrystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-methyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-bromo-N-methyl-N-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-methyl-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the N-methyl group.

    3-(trifluoromethyl)aniline: Lacks both the bromine and N-methyl groups.

    N-methyl-N-(trifluoromethyl)aniline: Lacks the bromine atom.

Uniqueness

3-bromo-N-methyl-N-(trifluoromethyl)aniline is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

3-bromo-N-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7BrF3N/c1-13(8(10,11)12)7-4-2-3-6(9)5-7/h2-5H,1H3

InChI Key

YHIOZQOGVXDMLU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)Br)C(F)(F)F

Origin of Product

United States

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